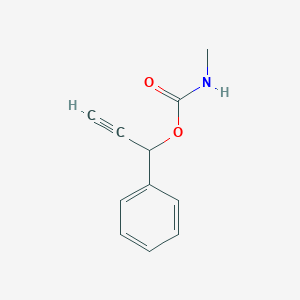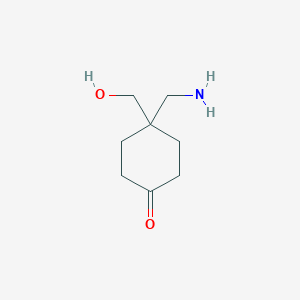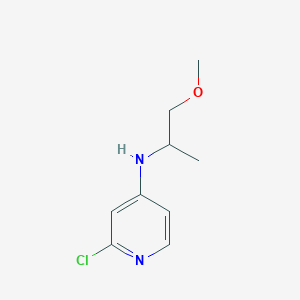
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is an organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of butan-2-amine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)thiocarbamate
- N-(4-methoxyphenyl)thiocarbamate
- N-(4-fluorophenyl)thiocarbamate
- N-(4-chlorophenyl)thiocarbamate
Uniqueness
N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide is unique due to its specific structural features, including the presence of the thiazolidine ring and the butan-2-yl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16N2OS |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
N-butan-2-yl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2OS/c1-3-6(2)10-8(11)7-4-12-5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
XUTIPTGGKMYYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CSCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13315986.png)
amine](/img/structure/B13315993.png)
![N-[4-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13315995.png)

![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)

![1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13316034.png)






